

2-(2,3-dihydrobenzofuran-6-yl)acetic Acid structure elucidation

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Compound of Interest

Compound Name: 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid

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An In-depth Technical Guide to the Structure Elucidation of **2-(2,3-dihydrobenzofuran-6-yl)acetic Acid**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, multi-technique approach to the structure elucidation of **2-(2,3-dihydrobenzofuran-6-yl)acetic acid**, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the dihydrobenzofuran scaffold in biologically active molecules.^{[1][2]} We present a logical, self-validating workflow that integrates High-Performance Liquid Chromatography (HPLC) for purity assessment, followed by spectroscopic analysis using Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). The causality behind experimental choices and the synergistic interpretation of data are emphasized to ensure a high degree of confidence in the final structural assignment.

Introduction: The Rationale for Rigorous Elucidation

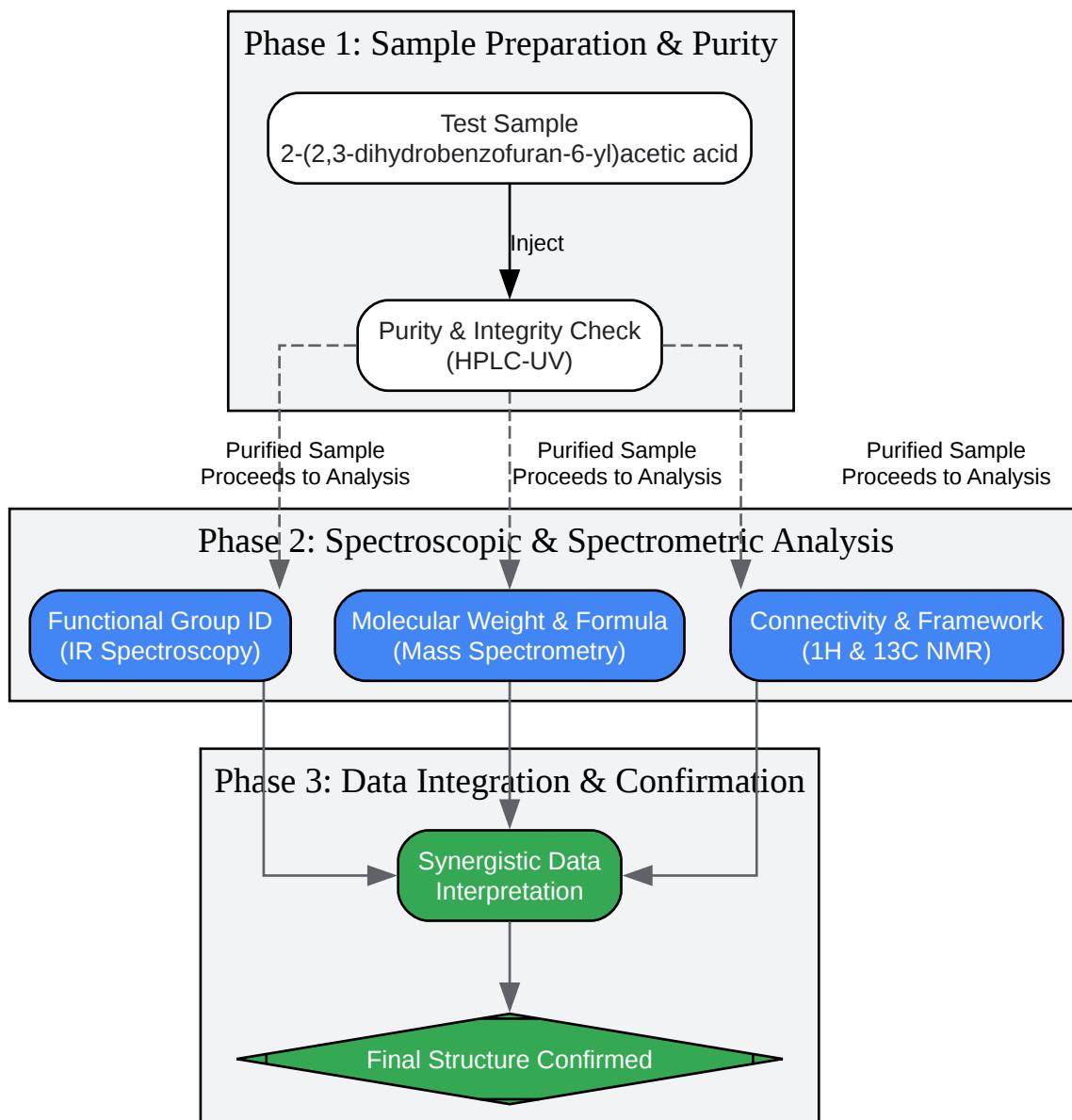
The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.^{[3][4]} **2-(2,3-dihydrobenzofuran-6-yl)acetic acid** (Molecular Formula: C₁₀H₁₀O₃, Molecular

Weight: 178.19 g/mol) serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[5][6] Given that subtle changes in substitution patterns or isomeric forms can drastically alter pharmacological and toxicological profiles, an unambiguous and robust elucidation of its structure is not merely an academic exercise but a critical requirement for regulatory approval and safe therapeutic application.

This guide moves beyond a simple recitation of data, focusing instead on building a cohesive structural argument where each piece of analytical evidence corroborates the others.

The Elucidation Workflow: A Synergistic Approach

The structure elucidation process is designed as a parallel and integrative workflow. Each analytical technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating conclusion.



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Figure 1: Integrated workflow for structure elucidation.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Before committing to extensive spectroscopic analysis, it is imperative to confirm the purity and integrity of the sample. Co-eluting impurities can introduce extraneous signals in spectroscopic data, leading to erroneous interpretations. A reversed-phase HPLC

method is the standard choice for a moderately polar compound like our target molecule.^[7] The inclusion of an acid in the mobile phase is critical; it suppresses the deprotonation of the carboxylic acid, ensuring a single, non-ionized state that results in a sharp, symmetrical peak and reproducible retention times.^{[8][9]}

Experimental Protocol: HPLC-UV

- Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.
- Data Acquisition & Analysis: Inject 10 μ L of the sample. Monitor the chromatogram for a single major peak. Purity is assessed by calculating the peak area percentage of the main analyte relative to the total area of all observed peaks.

Parameter	Condition	Rationale
Mobile Phase A	0.1% Formic Acid in Water	Acidifier to suppress ionization. [8]
Mobile Phase B	0.1% Acetonitrile	Organic modifier for elution.
Gradient	5% to 95% B over 20 min	Ensures elution of any potential impurities with different polarities.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times.
Detection (UV)	254 nm	Wavelength where the aromatic benzofuran ring is expected to absorb.

Table 1: HPLC Method Parameters.

Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying key functional groups. For this molecule, we expect to see two highly characteristic sets of absorptions: those from the carboxylic acid group and those from the substituted dihydrobenzofuran ring system. The carboxylic acid O-H stretch is uniquely broad due to strong intermolecular hydrogen bonding that forms a dimeric structure.[\[10\]](#)[\[11\]](#) This broadness is a hallmark feature that distinguishes it from the sharper O-H stretch of an alcohol.[\[12\]](#)[\[13\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Instrumentation: FT-IR spectrometer equipped with an ATR accessory.

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Wavenumber (cm^{-1})	Intensity	Shape	Assignment
3300 - 2500	Strong	Very Broad	O-H stretch of the hydrogen-bonded carboxylic acid dimer. [12]
~2950	Medium	Sharp	C-H stretches (aliphatic CH_2 groups).
~1710	Strong	Sharp	C=O stretch of the carboxylic acid. [13] [14]
~1610, ~1480	Medium-Weak	Sharp	C=C stretches of the aromatic ring.
~1250	Strong	Broad	C-O stretch (ether linkage in the dihydrofuran ring).
~1210	Strong	Broad	C-O stretch of the carboxylic acid. [10]

Table 2: Predicted IR Absorption Bands and Their Assignments.

Molecular Weight and Formula by Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition. This is a critical validation step that confirms the molecular formula derived from other methods. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, and it typically yields the protonated molecule $[M+H]^+$ or the deprotonated molecule $[M-H]^-$. Electron Ionization (EI) is a higher-energy technique that provides valuable fragmentation patterns, which can be interpreted to deduce the structure of the molecule's constituent parts.[\[15\]](#)[\[16\]](#)

Experimental Protocol: LC-MS (ESI)

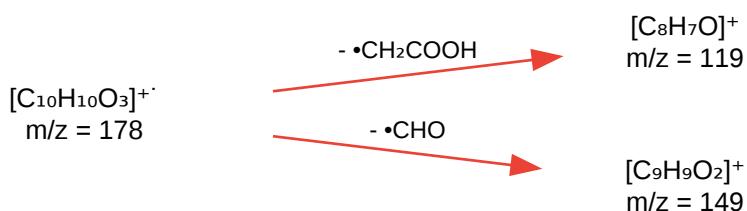
- Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Method: Utilize the HPLC method described in Section 3. The eluent is directed into the ESI source.
- Data Acquisition: Acquire spectra in both positive and negative ion modes.
 - Positive Mode: Expect to see the protonated molecule $[M+H]^+$.
 - Negative Mode: Expect to see the deprotonated molecule $[M-H]^-$.
- Data Analysis: The high-resolution mass allows for the calculation of the elemental formula ($C_{10}H_{10}O_3$).

Ion	Calculated m/z	Observed m/z	Assignment
$[M-H]^-$	177.0557	(Experimental)	Deprotonated Molecule
$[M+Na]^+$	201.0522	(Experimental)	Sodium Adduct

Table 3: Predicted High-Resolution Mass Spectrometry Data.

Predicted Fragmentation (EI-MS)

Under EI conditions, the molecular ion ($m/z = 178$) would be expected to undergo characteristic fragmentations. The most likely cleavage is the loss of the carboxymethyl radical ($\cdot\text{CH}_2\text{COOH}$) or the acetic acid group itself, leading to key fragments that support the overall structure.



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Figure 2: Predicted major fragmentation pathways in EI-MS.

Definitive Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. ^1H NMR provides information about the number and types of hydrogen atoms and their connectivity through spin-spin coupling, while ^{13}C NMR reveals the number and electronic environment of each carbon atom.[17][18] The combination of 1D (^1H , ^{13}C) and potentially 2D (COSY, HSQC) experiments allows for the complete and unambiguous assembly of the molecular structure.

Experimental Protocol: ^1H and ^{13}C NMR

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the sample in ~ 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is important; DMSO-d_6 is often preferred for carboxylic acids as it can solubilize the compound and allows for observation of the acidic proton.
- Data Acquisition: Acquire standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra.

- Data Analysis: Integrate the ^1H signals, determine their chemical shifts (δ) and multiplicities (singlet, doublet, triplet, etc.), and measure coupling constants (J). Assign each signal in both spectra to a specific atom in the proposed structure.

Predicted ^1H NMR Spectrum (400 MHz, DMSO-d₆)

The substitution on the benzene ring (positions 1, 2, and 6) will create an ABC spin system for the aromatic protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.3	s (broad)	1H	H-OOC-	The acidic proton of the carboxylic acid, typically very downfield and often broad. [12]
~7.05	d	1H	Ar-H	Aromatic proton ortho to the ether oxygen.
~6.95	s	1H	Ar-H	Aromatic proton between the two substituents.
~6.70	d	1H	Ar-H	Aromatic proton ortho to the acetic acid group.
4.51	t, $J = 8.8$ Hz	2H	-O-CH ₂ -CH ₂ -	Methylene group attached to the ether oxygen, deshielded.
3.50	s	2H	Ar-CH ₂ -COOH	Methylene group alpha to the carbonyl, appears as a singlet.
3.15	t, $J = 8.8$ Hz	2H	-O-CH ₂ -CH ₂ -	Methylene group adjacent to the aromatic ring.

Table 4:
Predicted ¹H

NMR Signal
Assignments.

Predicted ^{13}C NMR Spectrum (100 MHz, DMSO-d_6)

Chemical Shift (δ , ppm)	Assignment	Rationale
~172.5	C=O	Carboxylic acid carbonyl carbon, characteristically downfield.[13]
~159.0	Ar-C-O	Aromatic carbon attached to the ether oxygen.
~130.5	Ar-C	Quaternary aromatic carbon.
~127.0	Ar-CH	Aromatic methine carbon.
~124.0	Ar-CH	Aromatic methine carbon.
~123.0	Ar-C-CH_2	Aromatic carbon attached to the acetic acid side chain.
~109.0	Ar-CH	Aromatic methine carbon.
~71.0	$-\text{O-CH}_2-$	Aliphatic carbon attached to the ether oxygen.
~40.0	$-\text{CH}_2\text{-COOH}$	Aliphatic carbon of the acetic acid group.
~29.0	Ar-CH_2-	Aliphatic carbon attached to the aromatic ring.

Table 5: Predicted ^{13}C NMR
Signal Assignments.

Conclusion: Synthesizing the Evidence

The structure of **2-(2,3-dihydrobenzofuran-6-yl)acetic acid** is confirmed by the powerful synergy of the collected analytical data:

- HPLC establishes the sample's purity, ensuring the spectroscopic data is representative of the target molecule.
- IR spectroscopy confirms the presence of the key carboxylic acid (broad O-H, sharp C=O at $\sim 1710\text{ cm}^{-1}$) and dihydrobenzofuran (C-O ether stretch) functional groups.[10][14]
- High-Resolution MS provides an exact mass that corresponds to the elemental formula $\text{C}_{10}\text{H}_{10}\text{O}_3$, validating the molecular composition.
- ^1H and ^{13}C NMR spectroscopy provide the definitive framework. The number of signals, their chemical shifts, integrations, and coupling patterns perfectly match the proposed 6-substituted dihydrobenzofuran structure with an acetic acid side chain. The distinct triplets for the dihydrofuran protons and the singlet for the acetic acid methylene group are particularly diagnostic.

Each technique validates the others, creating a self-consistent and irrefutable body of evidence that unequivocally assigns the structure as **2-(2,3-dihydrobenzofuran-6-yl)acetic acid**. This rigorous, multi-faceted approach is essential for ensuring the quality and identity of critical chemical intermediates in research and development.

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